

# A Comprehensive Technical Guide to the Physical and Chemical Properties of D-(+)-Cellotetraose

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## Compound of Interest

Compound Name: D-(+)-Cellotetraose

Cat. No.: B15588099

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## Abstract

**D-(+)-Cellotetraose** is a well-defined cello-oligosaccharide, comprising four D-glucose units linked by  $\beta$ -(1  $\rightarrow$  4) glycosidic bonds. As a primary hydrolysis product of cellulose, it serves as a crucial substrate for cellulolytic enzymes and a model compound for studying cellulose degradation and biofuel production. This technical guide provides an in-depth overview of the core physical and chemical properties of **D-(+)-Cellotetraose**, complete with detailed experimental protocols for their determination and characterization. All quantitative data are summarized for clarity, and key biochemical pathways and experimental workflows are visually represented.

## Core Physical Properties

**D-(+)-Cellotetraose** is typically encountered as a white to off-white, hygroscopic crystalline powder or solid.<sup>[1][2][3]</sup> Its fundamental physical characteristics are essential for its application in research and development, influencing everything from solubility in experimental buffers to storage conditions.

## Quantitative Physical Data

The key physical properties of **D-(+)-Cellotetraose** are summarized in the table below. These values are critical for accurate experimental design, including solution preparation and analytical standard characterization.

Property	Value	References
Molecular Formula	C <sub>24</sub> H <sub>42</sub> O <sub>21</sub>	[1][2][3][4]
Molecular Weight	666.58 g/mol	[1][4]
Appearance	White to off-white powder or crystals	[1][2][3]
Melting Point	251-252 °C (with decomposition)	[2]
Solubility in Water	25 mg/mL (clear, colorless solution)	[2][4]
Specific Rotation ([α] <sub>D</sub> )	Positive (+) value; dextrorotatory. The exact numerical value is not consistently reported in standard literature.	[4]
Chemical Abstract Service (CAS) Number	38819-01-1	[1][2][3][4]

## Experimental Protocols for Physical Property Determination

The melting point of **D-(+)-Cellotetraose**, a key indicator of purity, can be determined using the capillary method with a standard melting point apparatus.

- **Sample Preparation:** Ensure the **D-(+)-Cellotetraose** sample is completely dry and finely powdered. If necessary, gently crush any larger crystals.
- **Capillary Loading:** Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample. To ensure tight packing,

drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.

- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** If the approximate melting point is known (~252 °C), heat the block rapidly to about 20 °C below this temperature.
- **Measurement:** Reduce the heating rate to approximately 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure substance, this range is typically narrow.

This isothermal equilibrium method determines the saturation solubility of **D-(+)-Cellotetraose** in water.

- **Sample Preparation:** Add an excess amount of **D-(+)-Cellotetraose** powder to a known volume of deionized water (e.g., 50 mg to 1 mL) in a sealed vial at a constant temperature (e.g., 25 °C).
- **Equilibration:** Agitate the suspension using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Separation:** Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe and pass it through a 0.22 µm filter to remove any particulate matter.
- **Quantification:** The concentration of the dissolved cellotetraose in the filtrate can be determined by various methods:
  - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
  - **High-Performance Liquid Chromatography (HPLC):** Analyze the filtrate using a calibrated HPLC system with a suitable column (e.g., an amino-bonded or porous graphitized carbon

column) and a refractive index (RI) detector.

Optical rotation confirms the chiral nature of the molecule. The "D-(+)" designation indicates that it rotates plane-polarized light in a clockwise direction.

- **Solution Preparation:** Accurately weigh a sample of **D-(+)-Cellotetraose** and dissolve it in a precise volume of a suitable solvent (typically water) to create a solution of known concentration (c), expressed in g/100 mL.
- **Polarimeter Setup:** Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent) to a zero reading.
- **Measurement:** Fill a polarimeter sample tube of a known path length (l), measured in decimeters (dm), with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed angle of rotation ( $\alpha$ ).
- **Calculation:** Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$

## Core Chemical Properties & Reactions

**D-(+)-Cellotetraose** is a non-reducing sugar at its core structure, but the terminal glucose unit possesses a hemiacetal that can open to form an aldehyde, imparting reducing properties. Its chemical behavior is dominated by the  $\beta$ -(1  $\rightarrow$  4) glycosidic linkages that connect the glucose monomers.

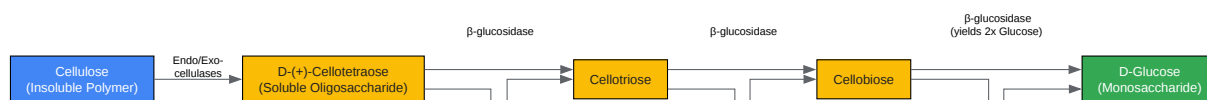
## Hydrolysis

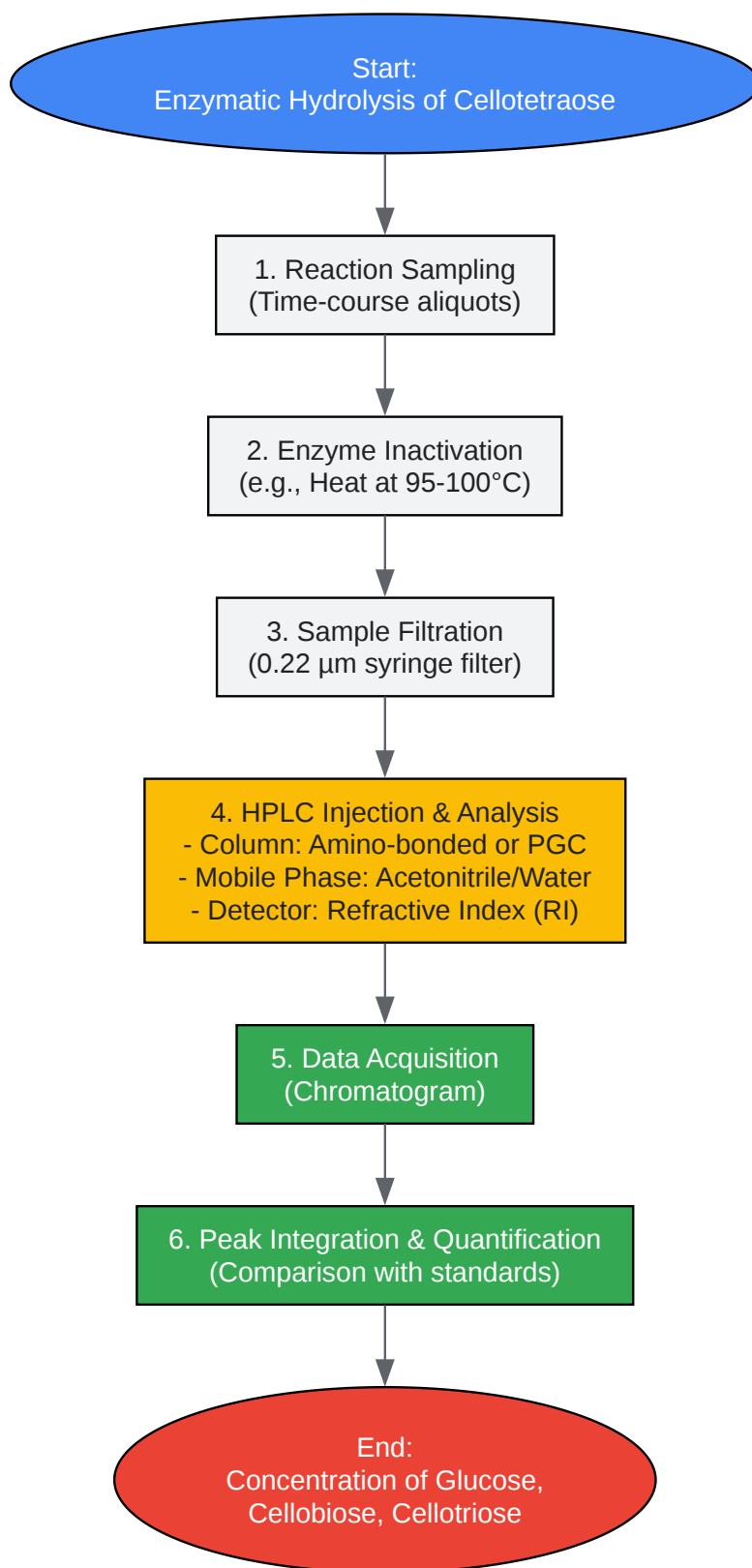
As an oligosaccharide, the most significant chemical reaction of **D-(+)-Cellotetraose** is hydrolysis, which cleaves the glycosidic bonds. This can be achieved through enzymatic or acidic catalysis.

- **Enzymatic Hydrolysis:** This is the biologically relevant pathway. Enzymes such as  $\beta$ -glucosidases and other cellulases catalyze the stepwise breakdown of cellotetraose. The hydrolysis typically proceeds by sequentially cleaving glucose units from the non-reducing end.<sup>[5]</sup> The process yields cellotriose, then cellobiose, and ultimately four molecules of D-glucose.<sup>[5][6]</sup>

- Acid Hydrolysis: Treatment with strong acids (e.g., sulfuric acid) at elevated temperatures also breaks the glycosidic linkages, ultimately yielding glucose. This method is less specific than enzymatic hydrolysis and can lead to degradation products.

The enzymatic hydrolysis pathway is a cornerstone of cellulose biochemistry and is critical in biofuel research.





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of D-(+)-Cellotetraose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588099#what-are-the-physical-and-chemical-properties-of-d-cellotetraose]

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